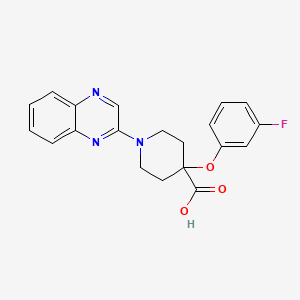

![molecular formula C18H18N2O2S B5540342 1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, offering insights into the complexity and versatility of these compounds. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives demonstrates the intricate steps involved, including the determination of structures through FTIR, (1)H NMR, and mass spectroscopy (Gowda et al., 2009). This process is pivotal for generating compounds with potential chemotherapeutic properties.

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies employing techniques like crystal structure analysis provide detailed insights into the molecular arrangement and interactions within these compounds. For example, research on the crystal structures of two 1H-benzo[d]imidazole derivatives offers a comprehensive look at their molecular structures, highlighting the importance of structural analysis in predicting compound reactivity and stability (Ghichi et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. The reactivity of these derivatives is influenced by their molecular structure, as seen in the synthesis of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, which showcases the T-shaped molecular arrangement and its implications on chemical reactivity (Geiger & Isaac, 2014).

Scientific Research Applications

Anticancer Potential

Research has identified certain benzimidazole derivatives to have anticancer properties. For example, derivatives synthesized through the reaction of Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating potential applications in cancer research and therapy (El‐Shekeil, Obeid, & Al-Aghbari, 2012).

Antineoplastic and Antifilarial Agents

Benzimidazole derivatives have been synthesized and demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. This class of compounds shows promise for the development of new therapies against cancer and filarial infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

Antimicrobial Activity

The synthesis and study of novel derivatives have expanded the understanding of antimicrobial activities against various microorganisms. For instance, new heterocyclic compounds have been evaluated for antimicrobial activity, broadening the scope of benzimidazole derivatives in combating microbial infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antileukemic Agents

Some benzimidazole derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents against leukemia. These compounds, upon structural determination, induced significant cell death in leukemic cells, showcasing their potential as antileukemic agents (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

Antifungal Agents

The synthesis of dimethylpyrimidin-derivatives has demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating the potential development of antifungal agents based on benzimidazole derivatives (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

properties

IUPAC Name |

(5,6-dimethylbenzimidazol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-7-15-16(8-12(11)2)20(10-19-15)18(21)14-6-5-13(23-4)9-17(14)22-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOMYGLZUBFGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-dimethyl-1H-benzimidazol-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

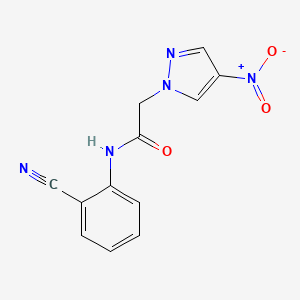

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

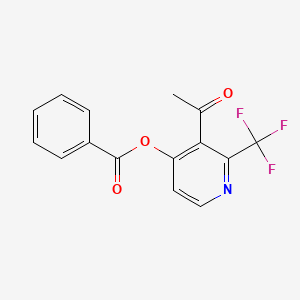

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

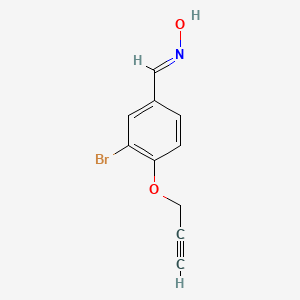

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)